Cas no 17245-21-5 (8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-)

8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- structure
17245-21-5 structure
Product Name:8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
Número CAS:17245-21-5
MF:C11H19NO9
Megavatios:309.269864320755
CID:122192
PubChem ID:444885
Update Time:2025-04-18

8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Propiedades químicas y físicas

Nombre e identificación

    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
    • Isotazettine, 8-O-methyl-
    • D-GLYCERO-.ALPHA.-D-GALACTO-2-NONULOPYRANOSONIC ACID, 5-(ACETYLAMINO)-3,5-DIDEOXY-
    • 5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosonic acid
    • [8)-alpha-Neu5Ac-(2->]n
    • 5-acetamido-3,5-dideoxy-a-D-glycero-D-galacto-Nonulopyranosonic acid
    • [8)-alpha-NeuNAC-(2->]n
    • DTXSID201309514
    • A0639
    • N-Acetyl-
    • alpha-Neuraminic acid, N-acetyl-
    • CS-11243
    • (2R,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
    • AKOS037649548
    • 5-(acetylamino)-3,5-dideoxy-delta-glycero-alpha-delta-galacto-2-Nonulopyranosonate
    • Alpha-Sialoside
    • 4lkh
    • CHEMBL1234621
    • N-Acetyl-alpha-delta-neuraminate
    • NS00015107
    • 04A90EXP8V
    • Epitope ID:136794
    • 5-acetamido-3,5-dideoxy-alpha-delta-glycero-delta-galacto-Nonulopyranosonic acid
    • N-Acetyl-a-neuraminate
    • N-Acetyl-a-D-neuraminate
    • 5-acetamido-3,5-dideoxy-alpha-delta-glycero-delta-galacto-Nonulopyranosonate
    • N-Acetyl-a-D-neuraminic acid
    • N-Acetyl-a-neuraminic acid
    • polySia
    • N-Acetyl-alpha-D-neuraminic acid
    • alpha-Neu5Ac
    • Q310828
    • N-Acetyl-alpha-neuraminic acid, (-)-
    • C19909
    • CHEBI:61599
    • N-Acetyl-alpha-delta-neuraminic acid
    • 5-acetamido-3,5-dideoxy-a-D-glycero-D-galacto-Nonulopyranosonate
    • O-sialic acid
    • 131-48-6
    • N-acetyl-alpha-neuraminic acid
    • 2qwb
    • SCHEMBL79085
    • N-ACETYL-.ALPHA.-D-NEURAMINIC ACID
    • 5-(acetylamino)-3,5-dideoxy-D-glycero-a-D-galacto-2-Nonulopyranosonic acid
    • N-ACETYL-.ALPHA.-NEURAMINIC ACID
    • (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • WURCS=2.0/1,1,0/(Aad21122h-2a_2-6_5*NCC/3=O)/1/
    • N-acetylneuraminic acid; sialic acid; alpha-sialic acid; O-SIALIC ACID
    • 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosonic acid
    • [alpha-Neu5Ac-(2->8)]n
    • 21646-00-4
    • 5-Acetamido-3,5-dideoxy-D-glycero-D-galacto-nonulopyranosonic Acid
    • 5-(acetylamino)-3,5-dideoxy-delta-glycero-alpha-delta-galacto-2-Nonulopyranosonic acid
    • 114942-08-4
    • .ALPHA.-NEURAMINIC ACID, N-ACETYL-
    • CHEBI:49026
    • A-D-neuraminic acid
    • DB03721
    • D-Glycero-alpha-D-galacto-2-nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-
    • N-ACETYL-.ALPHA.-NEURAMINIC ACID, (-)-
    • 5-(acetylamino)-3,5-dideoxy-D-glycero-a-D-galacto-2-Nonulopyranosonate
    • UNII-04A90EXP8V
    • 17245-21-5
    • Renchi: 1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
    • Clave inchi: SQVRNKJHWKZAKO-YRMXFSIDSA-N
    • Sonrisas: O1[C@@](C(=O)O)(C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H](CO)O)O)NC(C)=O)O)O

Atributos calculados

  • Calidad precisa: 345.15769
  • Masa isotópica única: 309.106
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 7
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 5
  • Complejidad: 403
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 6
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 177A^2
  • Xlogp3: -3.5

Propiedades experimentales

  • Denso: 1.64
  • Punto de ebullición: 805°Cat760mmHg
  • Punto de inflamación: 440.7°C
  • PSA: 49.39

8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Literatura relevante

Proveedores recomendados
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Shanghai Pearlk Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
NewCan Biotech Limited
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD